molecular formula C7H4Br2F2 B1448656 2-Bromo-3,5-difluorobenzyl bromide CAS No. 1807071-26-6

2-Bromo-3,5-difluorobenzyl bromide

Cat. No. B1448656
CAS RN: 1807071-26-6
M. Wt: 285.91 g/mol
InChI Key: GJSJQGXOBIKLBO-UHFFFAOYSA-N
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Description

2-Bromo-3,5-difluorobenzyl bromide is a chemical compound with the CAS Number: 1807071-26-6 . It has a molecular weight of 285.91 . The IUPAC name for this compound is 2-bromo-1-(bromomethyl)-3,5-difluorobenzene .


Synthesis Analysis

The synthesis of 2-Bromo-3,5-difluorobenzyl bromide involves the reaction of triphenyl phosphorus and carbon tetrabromide in ether at room temperature . The 3,5-difluorobenzyl alcohol is then slowly added to the reaction system and the reaction mixture is stirred at 25°C for 40 minutes .


Molecular Structure Analysis

The linear formula of 2-Bromo-3,5-difluorobenzyl bromide is F2C6H3CH2Br . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 .


Physical And Chemical Properties Analysis

2-Bromo-3,5-difluorobenzyl bromide is a liquid at room temperature . It has a refractive index of 1.521 and a density of 1.6 g/mL at 25 °C . The boiling point of this compound is 65 °C at 4.5 mmHg .

Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-3,5-difluorobenzyl bromide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity, particularly at the benzylic position, allows for the creation of a wide range of biologically active molecules. For instance, it can be used to synthesize γ-secretase inhibitors , which are potential treatments for Alzheimer’s disease .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It can undergo nucleophilic substitution reactions (SN1 or SN2), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is essential for constructing complex organic molecules, including those with potential medicinal properties .

Material Science

The incorporation of fluorine atoms in materials science can significantly alter the properties of organic molecules, making them more resistant to degradation and altering their electronic properties2-Bromo-3,5-difluorobenzyl bromide can be used to introduce fluorine into polymers or small molecules, potentially leading to materials with enhanced stability and novel characteristics .

Agrochemical Research

In agrochemical research, halogenated compounds like 2-Bromo-3,5-difluorobenzyl bromide are often explored for their potential as precursors to new pesticides or herbicides. The presence of bromine and fluorine can contribute to the development of compounds with specific modes of action against agricultural pests .

Chemical Biology

This compound’s role in chemical biology is linked to its ability to be a precursor for bioactive molecules. By facilitating the synthesis of molecules that can interact with biological systems, researchers can study biological pathways and potentially discover new drug targets .

Environmental Science

While not a direct application, the study of compounds like 2-Bromo-3,5-difluorobenzyl bromide in environmental science is crucial. Understanding their stability, degradation, and potential environmental impact is essential for assessing the safety and ecological effects of new materials or chemicals introduced into the environment .

Safety and Hazards

2-Bromo-3,5-difluorobenzyl bromide is classified as a skin corrosive substance . It has a GHS05 pictogram and the signal word is "Danger" . The hazard statement for this compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, and P363 .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSJQGXOBIKLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-difluorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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